molecular formula C9H6N2 B2463384 2-Ethynylimidazo[1,2-a]pyridine CAS No. 1373337-88-2

2-Ethynylimidazo[1,2-a]pyridine

Cat. No.: B2463384
CAS No.: 1373337-88-2
M. Wt: 142.161
InChI Key: BPJPVHAKYLVWAH-UHFFFAOYSA-N
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Description

2-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. The ethynyl group attached to the second position of the imidazole ring adds unique chemical properties to the compound. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry, material science, and organic synthesis.

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction could involve exploring the potential of 2-Ethynylimidazo[1,2-a]pyridine in medicinal chemistry, particularly as potential antituberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate alkyne. One common method is the copper-catalyzed cyclization of 2-aminopyridine with terminal alkynes under blue LED irradiation. The reaction is carried out in methanol at room temperature in the presence of copper chloride and formalin, with an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ethynyl group or other substituents on the imidazo[1,2-a]pyridine ring.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the ethynyl group.

    2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of an ethynyl group.

    2-Methylimidazo[1,2-a]pyridine: A compound with a methyl group at the second position.

Uniqueness

2-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug design and material science applications, as it can interact with molecular targets in ways that other similar compounds cannot .

Properties

IUPAC Name

2-ethynylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPVHAKYLVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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